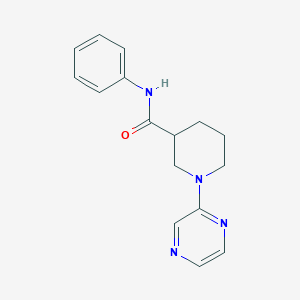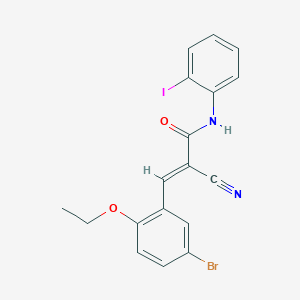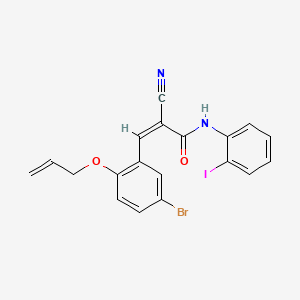![molecular formula C23H16ClIN2O2 B7466668 (E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466668.png)
(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide, commonly known as CPI-1205, is a small molecule inhibitor of the histone methyltransferase enzyme EZH2. EZH2 is a key epigenetic regulator that plays a critical role in the development and progression of several types of cancer. CPI-1205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of solid tumors and hematological malignancies.
Wirkmechanismus
CPI-1205 inhibits the activity of EZH2, which is a key epigenetic regulator that plays a critical role in the development and progression of several types of cancer. EZH2 is responsible for adding methyl groups to histone proteins, which leads to the repression of tumor suppressor genes and the activation of oncogenes. By inhibiting EZH2, CPI-1205 can reverse these epigenetic changes and restore the normal gene expression patterns in cancer cells.
Biochemical and Physiological Effects:
CPI-1205 has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism of anti-tumor activity. It has also been shown to inhibit cell proliferation and migration, which are important processes in cancer development and metastasis. CPI-1205 has been shown to have minimal toxicity in normal cells, indicating a favorable safety profile.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-1205 has several advantages for use in laboratory experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a versatile tool for studying the function of EZH2 in cancer cells. It has also been shown to have potent anti-tumor activity, making it a valuable tool for studying cancer biology and developing new anti-cancer therapies.
One limitation of CPI-1205 is that it is a relatively new drug and its long-term safety profile is not yet fully established. Another limitation is that it is only effective in a subset of cancer patients who have mutations in the EZH2 gene or overexpression of the EZH2 protein. Therefore, its clinical utility may be limited to certain types of cancer.
Zukünftige Richtungen
There are several future directions for the development and use of CPI-1205. One potential application is in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. CPI-1205 has been shown to enhance the anti-tumor activity of these agents in preclinical models, suggesting that it may have synergistic effects when used in combination.
Another future direction is in the development of biomarkers to identify patients who are most likely to benefit from CPI-1205 treatment. Biomarkers such as EZH2 mutations and protein expression levels may be useful in predicting response to CPI-1205 and selecting patients for clinical trials.
Finally, there is a need for further research to understand the mechanisms of resistance to CPI-1205 and to develop strategies to overcome this resistance. This may involve the identification of alternative epigenetic regulators that can compensate for the loss of EZH2 activity or the development of new compounds that can overcome resistance to CPI-1205.
Synthesemethoden
The synthesis of CPI-1205 involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of 2-chloro-5-iodoaniline, which is then reacted with 2-bromoanisole to obtain 2-chloro-5-iodo-N-(2-methoxyphenyl)aniline. This intermediate is then subjected to a Suzuki coupling reaction with 4-(2-chlorophenyl)boronic acid to obtain 4-[(2-chlorophenyl)methoxy]phenyl)-5-iodo-N-(2-methoxyphenyl)aniline. The final step involves the reaction of this intermediate with (E)-3-cyano-N-(2-iodophenyl)acrylamide to obtain CPI-1205.
Wissenschaftliche Forschungsanwendungen
CPI-1205 has been extensively studied in preclinical models of cancer, where it has shown potent anti-tumor activity. It has been shown to inhibit the growth of several types of cancer cells, including prostate cancer, breast cancer, and lymphoma. CPI-1205 has also been shown to be effective in combination with other anti-cancer agents, such as chemotherapy and immunotherapy.
Eigenschaften
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClIN2O2/c24-20-6-2-1-5-17(20)15-29-19-11-9-16(10-12-19)13-18(14-26)23(28)27-22-8-4-3-7-21(22)25/h1-13H,15H2,(H,27,28)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBBBZINAHJOCA-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C(\C#N)/C(=O)NC3=CC=CC=C3I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Chlorophenyl)-2-oxoethyl] 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B7466585.png)
![Methyl 4-[(4-amino-1,2,4-triazol-3-yl)sulfanylmethyl]benzoate](/img/structure/B7466593.png)


![(E)-2-cyano-N-(2-iodophenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B7466604.png)

![Ethyl 5-chloro-4-(4-methylphenyl)-2-[[2-(4-methylpiperazin-1-yl)acetyl]amino]thiophene-3-carboxylate](/img/structure/B7466619.png)
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B7466624.png)
![[2-(4-fluoro-3-nitroanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466642.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enamide](/img/structure/B7466648.png)
![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466653.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466673.png)

![[2-oxo-2-(2,4,6-trichloroanilino)ethyl] (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate](/img/structure/B7466685.png)